1,2-DIAMINOBUTANE

Description

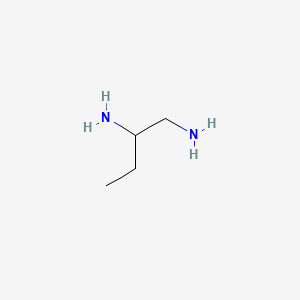

1,2-Diaminobutane (C₄H₁₂N₂; CAS 4426-48-6) is a four-carbon aliphatic diamine with amino groups on adjacent carbons. Its molecular weight is 88.15 g/mol, and it exhibits two pKa values in aqueous solution: pKa₁ = 6.399 and pKa₂ = 9.388 . This compound is structurally characterized by a short carbon chain and vicinal amino groups, which influence its chemical reactivity, basicity, and applications in coordination chemistry, polymer synthesis, and crosslinking agents.

Propriétés

Numéro CAS |

4426-48-6 |

|---|---|

Formule moléculaire |

C4H12N2 |

Poids moléculaire |

88.15 g/mol |

Nom IUPAC |

butane-1,2-diamine |

InChI |

InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3 |

Clé InChI |

ULEAQRIQMIQDPJ-UHFFFAOYSA-N |

SMILES |

CCC(CN)N |

SMILES canonique |

CCC(CN)N |

Autres numéros CAS |

4426-48-6 |

Origine du produit |

United States |

Méthodes De Préparation

Enzymatic Decarboxylation of Ornithine

- Process :

- Substrate : L-ornithine or its salts.

- Catalyst : L-ornithine decarboxylase (EC 4.1.1.17).

- Solvents : Protic organic solvents (e.g., glycol ethers) or dipolar aprotic solvents (e.g., tetraethylene glycol dimethylether).

- Additives : Aldehydes/ketones (e.g., 2-cyclohexen-1-one) to suppress side reactions.

- Advantages :

Biocatalytic Production in Escherichia coli

- Key Pathways :

- ODC Activity : Ornithine decarboxylase (SpeC) converts ornithine to 1,4-diaminobutane.

- Cofactor Optimization :

- PLP (Pyridoxal 5′-phosphate) : Critical for ODC activity. Overexpression of pdxJ (pyridoxine 5′-phosphate synthase) and dxs (1-deoxy-D-xylulose-5-phosphate synthase) enhances PLP supply.

- NADPH : Required for precursor synthesis (2 mol NADPH per mol 1,4-diaminobutane). Overexpression of pntAB (transhydrogenase) and ppnK (NAD+ kinase) boosts NADPH levels.

- Strain Engineering :

- Chassis Strain : E. coli PUT11 (DE3) with 11 gene knockouts (e.g., argR, speG) to block competing pathways.

- Fermentation Yield : Up to 272 mg/L·DCW in optimized strains.

Chemical Synthesis

- Traditional Route :

- Hydrogenation of succinonitrile (derived from acrylonitrile and hydrogen cyanide).

- Drawbacks : Harsh conditions, reliance on petrochemicals, environmental concerns.

- Electrochemical Methods :

- Electrolysis of sodium azide with α-methylstyrene, followed by catalytic hydrogenation.

- Limitations : Low yields, explosive intermediates (azides).

Comparative Analysis of Methods

| Method | Yield | Pros | Cons |

|---|---|---|---|

| Enzymatic Decarboxylation | ~Quantitative | High selectivity, mild conditions | Costly enzymes, solvent recovery |

| Microbial Fermentation | 272 mg/L·DCW | Sustainable, scalable | Metabolic burden, slow growth |

| Chemical Synthesis | Variable | Established industrial process | Toxic intermediates, environmental impact |

Research Findings

- Cofactor Engineering :

- Carbon Source Impact :

- Glucose outperformed glycerol and xylose, yielding 102 mg/L·DCW .

Analyse Des Réactions Chimiques

1,2-DIAMINOBUTANE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oximes, nitriles, secondary amines, and substituted amines .

Applications De Recherche Scientifique

1,2-DIAMINOBUTANE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.

Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of antibiotics and anticancer compounds.

Industry: It is used in the production of polyamides, polyurethanes, and other polymers, as well as in the manufacture of adhesives and coatings

Mécanisme D'action

The mechanism of action of 1,2-butanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. It can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Diamines

Structural and Basicity Differences

The position of amino groups and chain length significantly affect the properties of diamines. Key comparisons include:

Key Observations :

- Basicity: The proximity of amino groups in this compound reduces its basicity compared to 1,4-diaminobutane. The longer chain in 1,4-diaminobutane allows better charge separation, leading to higher pKa values .

- Reactivity: In multi-component reactions, 1,2-propanediamine and 1,2-diaminoethane successfully form spiro-imidazo pyridine-indene derivatives, while 1,4-diaminobutane fails due to steric or electronic mismatches .

Metal-Organic Frameworks (MOFs)

- 1,2-Diaminoethane: Forms MOFs with anti–anti bridging modes, causing blue shifts (~40–50 cm⁻¹) in IR vibration bands compared to 1,4-diaminobutane-templated frameworks .

- 1,4-Diaminobutane: Produces syn–syn bridging modes in metal-formate frameworks, enhancing thermal stability and magnetic properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,2-diaminobutane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of 1,2-dinitrobutane or reductive amination of this compound precursors. Purification via recrystallization or column chromatography (silica gel, eluting with methanol/ammonia mixtures) is common. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm for amine groups) and nuclear magnetic resonance (NMR) spectroscopy (δ ~1.5–3.0 ppm for CH2 groups adjacent to NH2). Cross-check with elemental analysis to confirm stoichiometry .

Q. How do solvent systems influence the pKa and reactivity of this compound?

- Methodological Answer : The pKa values of diamines vary significantly with solvent polarity. In acetonitrile, this compound exhibits lower basicity (pKa ~8–10) compared to water (pKa ~9–11) due to reduced solvation. Use UV-Vis spectrophotometry or potentiometric titration in non-aqueous solvents (e.g., THF, DMSO) to measure dissociation constants. Computational methods like DFT (B3LYP/6-311+G**) can predict gas-phase basicity, aiding in reaction design for organic synthesis .

Q. What analytical techniques are optimal for detecting this compound in environmental or biological samples?

- Methodological Answer : For trace analysis, employ hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray tandem mass spectrometry (ESI-MS/MS). Carboxyl-HILIC columns provide high sensitivity (LOD < 1.6 nM) and low matrix interference for diamines. Validate with internal standards (e.g., deuterated putrescine) and cross-correlate results using derivatization-based methods (e.g., DBD-F-HPLC) to resolve ambiguities .

Advanced Research Questions

Q. How can this compound be utilized in protein crystallography, and what mechanistic roles does it play in crystallization?

- Methodological Answer : this compound acts as a precipitant or buffer in crystallization screens. For example, in ribosome crystallization (e.g., E. coli 70S ribosome), it stabilizes RNA-protein interactions by neutralizing phosphate charges. Optimize concentration (10–50 mM) and pH (6.5–7.5) using microbatch under-oil or vapor diffusion methods. Monitor crystal growth via dynamic light scattering (DLS) to assess aggregation states .

Q. How do discrepancies in reported pKa values for this compound arise, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies stem from solvent effects, ionic strength, and measurement techniques (e.g., spectrophotometry vs. NMR). To resolve, standardize conditions (e.g., 0.1 M KCl for ionic strength control) and compare multiple methods:

- Spectrophotometry : Monitor absorbance changes of pH-sensitive probes (e.g., bromocresol green).

- NMR : Track chemical shift perturbations of NH2 protons.

- Computational : Validate with DFT calculations (e.g., B3LYP functional) .

Q. What challenges arise when comparing carboxyl-HILIC and derivatization-based methods (e.g., DBD-F-HPLC) for diamine quantification, and how can sensitivity limitations be addressed?

- Methodological Answer : Carboxyl-HILIC offers superior sensitivity for underivatized diamines but may suffer from column aging. DBD-F-HPLC enhances selectivity via fluorescence but requires derivatization time (~30 min). Address sensitivity by:

- Pre-concentration : Solid-phase extraction (SPE) with cation-exchange cartridges.

- Ion-pairing agents : Add heptafluorobutyric acid (HFBA) to improve MS signal.

- Method validation : Use spike-recovery experiments in complex matrices (e.g., plant extracts) .

Q. How does this compound function as a biomarker for pollution-induced stress in plants, and what metabolomic workflows are suitable for its detection?

- Methodological Answer : Under heavy metal stress (e.g., Cr(III)/Cr(VI)), this compound accumulates in plant tissues as part of polyamine-mediated stress responses. Use LC-MS/MS with multiple reaction monitoring (MRM) for targeted quantification. Pair with untargeted metabolomics (GC-TOF/MS) to identify co-regulated pathways (e.g., arginine metabolism). Normalize data to fresh weight or internal standards (e.g., 1,4-diaminobutane-d8) .

Methodological Tables

Table 1 : pKa Values of this compound in Different Solvents

| Solvent | pKa1 | pKa2 | Method | Reference |

|---|---|---|---|---|

| Water | 9.2 | 10.5 | Potentiometric | |

| Acetonitrile | 8.1 | 9.8 | UV-Vis | |

| Gas Phase | N/A | 230 kcal/mol (basicity) | DFT B3LYP |

Table 2 : Comparison of Analytical Methods for this compound Detection

| Method | LOD | RSD (%) | Advantages | Limitations |

|---|---|---|---|---|

| Carboxyl-HILIC-MS | 1.6 nM | <4.8 | High sensitivity, no derivatization | Column variability |

| DBD-F-HPLC | 5.0 nM | <6.2 | High selectivity | Time-consuming derivatization |

| NMR | 10 µM | <3.0 | Structural confirmation | Low sensitivity |

Key Considerations for Researchers

- Contradictory Data : Always cross-validate pKa or solubility data using orthogonal methods (e.g., experimental vs. computational).

- Ethical Use : Avoid commercial platforms like benchchem.com ; prioritize peer-reviewed databases (e.g., PubChem, Reaxys) for physicochemical data.

- Safety : Handle this compound derivatives (e.g., dihydrochloride salts) in fume hoods due to respiratory irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.